molecular formula C4H10N2OS B13243742 N'-hydroxy-3-(methylsulfanyl)propanimidamide

N'-hydroxy-3-(methylsulfanyl)propanimidamide

Cat. No.: B13243742
M. Wt: 134.20 g/mol
InChI Key: HILVDJGUWHWJKF-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(methylsulfanyl)propanimidamide is a chemical compound with the molecular formula C4H10N2OS It is characterized by the presence of a hydroxy group, a methylsulfanyl group, and a propanimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(methylsulfanyl)propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)propanimidamide with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production of N’-hydroxy-3-(methylsulfanyl)propanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(methylsulfanyl)propanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-hydroxy-3-(methylsulfanyl)propanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor antagonist.

    Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(methylsulfanyl)propanimidamide involves its interaction with specific molecular targets. The hydroxy group and the imidamide structure allow it to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-3-(methoxyphenyl)sulfanylpropanimidamide
  • N’-hydroxy-3-(2-methylpropyl)sulfanylpropanimidamide

Uniqueness

N’-hydroxy-3-(methylsulfanyl)propanimidamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

N'-hydroxy-3-methylsulfanylpropanimidamide

InChI

InChI=1S/C4H10N2OS/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)

InChI Key

HILVDJGUWHWJKF-UHFFFAOYSA-N

Isomeric SMILES

CSCC/C(=N/O)/N

Canonical SMILES

CSCCC(=NO)N

Origin of Product

United States

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